molecular formula C8H14ClN3O2 B2405130 [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 2230807-19-7

[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No.: B2405130
CAS No.: 2230807-19-7
M. Wt: 219.67
InChI Key: BYRNLVGIHAJSMT-UHFFFAOYSA-N
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Description

[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with an oxan-4-yl (tetrahydropyran-4-yl) group and at position 3 with a methanamine moiety, which is protonated as a hydrochloride salt. The oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry as a bioisostere for esters or amides .

Properties

IUPAC Name

[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRNLVGIHAJSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can be achieved through several routes. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Research indicates that compounds featuring oxadiazole rings often exhibit significant pharmacological properties. The biological activity of [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride includes:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Anti-inflammatory Effects : Potentially useful in treating inflammatory conditions.
  • Inhibition of Carbonic Anhydrase : Acts as a selective inhibitor of human carbonic anhydrase isoforms, which are implicated in various physiological processes and diseases .

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics .
  • Cancer Research : Research involving human cancer cell lines revealed that derivatives of this compound can inhibit cell proliferation effectively. Notably, compounds similar to this compound showed promising results in targeting cancerous cells while sparing non-cancerous cells .
  • Neurological Studies : The compound has been investigated for its potential role in treating neurodegenerative diseases like Parkinson's disease. Its ability to inhibit carbonic anhydrase isoforms suggests a therapeutic avenue for managing symptoms associated with these conditions .

Mechanism of Action

The mechanism of action of [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a selective inhibitor of human carbonic anhydrase isoforms, it binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name (Reference) Molecular Formula Substituent(s) Molecular Weight Key Features/Applications
[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine HCl (Target) C₈H₁₄ClN₃O₂* Oxan-4-yl 227.67† Enhanced polarity, CNS potential
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine HCl C₉H₁₀ClN₃O Phenyl 211.65 Lipophilic, aromatic interactions
[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine HCl C₅H₇ClF₃N₃O 2,2,2-Trifluoroethyl 217.58 Fluorinated, metabolic stability
[5-(3,4-Dihydroisoquinolin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine HCl C₁₃H₁₅ClN₄O₂ 3,4-Dihydroisoquinoline carbonyl 294.74 Bulky substituent, enzyme inhibition
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine C₁₀H₁₂N₃O₂ 4-Methoxyphenyl 206.22 Electron-donating, improved solubility
[5-(5-Nitro-2-furyl)-1,2,4-oxadiazol-3-yl]methanamine HCl C₇H₇ClN₄O₄ 5-Nitro-2-furyl 254.61 Antimicrobial, nitro group redox activity

*Inferred formula based on structural analysis. †Calculated from inferred formula.

Key Comparative Analysis:

Substituent Effects on Polarity and Solubility :

  • The oxan-4-yl group in the target compound introduces a polar tetrahydropyran ring, likely improving water solubility compared to aromatic substituents like phenyl () or trifluoroethyl (). However, the 4-methoxyphenyl analog () balances lipophilicity and solubility due to its electron-donating methoxy group .
  • Fluorinated derivatives (e.g., 2,2,2-trifluoroethyl in ) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, but may reduce aqueous solubility .

Biological Activity and Applications: Phenyl-substituted analogs () are common in serotonin receptor ligands (), suggesting CNS applications. The target compound’s oxan-4-yl group may similarly target CNS receptors with improved blood-brain barrier penetration .

Synthetic Considerations: Boc-deprotection methods () are widely used for oxadiazole-containing amines, suggesting scalable routes for the target compound and analogs .

Contradictions and Limitations :

  • While phenyl groups () enhance aromatic interactions, they may increase off-target binding compared to the target compound’s oxan-4-yl group.
  • Nitro groups () raise toxicity concerns despite antimicrobial efficacy, limiting therapeutic utility .

Biological Activity

[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological efficacy.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₈H₁₅ClN₄O
Molecular Weight 218.69 g/mol
IUPAC Name This compound
PubChem CID 126796183
Appearance Powder

Synthesis

The synthesis of this compound involves the condensation of amidoximes with alkyl halocarboxylates. This method has been optimized to yield derivatives with enhanced biological activity. The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies .

Research indicates that compounds in the oxadiazole family exhibit diverse biological activities, including:

  • Monoamine Oxidase Inhibition : Similar derivatives have shown significant inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. Inhibitors of MAO can enhance dopamine levels in the brain and reduce oxidative stress .

Case Studies

  • MAO Inhibition Study : A study focusing on oxadiazole derivatives reported that certain compounds exhibited potent MAO-B inhibition with IC₅₀ values as low as 0.371 µM. This suggests that this compound could be a valuable lead in developing treatments for Parkinson's disease .
  • Inflammatory Disorders : Other oxadiazole derivatives have been investigated for their effects on phosphoinositide 3-kinases (PI3Ks), particularly PI3Kγ, which is implicated in inflammatory responses. These studies suggest potential applications in treating autoimmune diseases like rheumatoid arthritis .

Safety and Toxicology

Safety data for this compound indicates it may cause skin irritation and is harmful if swallowed. Further toxicological assessments are necessary to fully understand its safety profile for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, and how do coupling agents influence oxadiazole ring formation?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazoles typically involves cyclization between amidoximes and carboxylic acid derivatives. For example, coupling agents like EDCI and HOAt (as used in oxadiazole synthesis for related compounds) can enhance reaction efficiency by activating carboxyl groups . The oxane (tetrahydropyran) moiety may require orthogonal protection (e.g., Boc) during synthesis to prevent side reactions. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt.

Q. Which spectroscopic techniques are most reliable for characterizing the oxadiazole and oxane moieties in this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the oxane ring (e.g., signals at δ 3.5–4.0 ppm for oxane protons) and oxadiazole C=N/C-O resonances (δ 160–170 ppm in 13^13C).
  • IR : Stretching frequencies for C=N (1600–1680 cm1^{-1}) and N-O (940–980 cm1^{-1}) validate the oxadiazole core.
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound, given limited GHS classification data?

  • Methodological Answer : Assume precautionary measures for irritants (H315, H319) and respiratory hazards (H335) based on structurally similar oxadiazole derivatives . Use PPE (gloves, goggles), work in a fume hood, and store at room temperature in airtight containers. If GHS data is unavailable, conduct a risk assessment using analogs (e.g., [4-(morpholin-4-yl)oxan-4-yl]methanamine derivatives) and consult SDS templates for amine hydrochlorides .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and predicted structural data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict NMR/IR spectra. Compare computed 1^1H NMR chemical shifts (via GIAO method) with experimental data to validate the oxadiazole-oxane linkage. For crystallographic ambiguities, refine X-ray data using SHELXL (e.g., resolving disorder in the oxane ring) .

Q. What experimental strategies address contradictions in solubility data between empirical observations and computational predictions?

  • Methodological Answer :

  • Solubility Profiling : Use a tiered approach: (1) Measure solubility in DMSO, water, and ethanol via HPLC; (2) Compare with COSMO-RS predictions.
  • Co-solvent Systems : If discrepancies arise (e.g., lower experimental aqueous solubility than predicted), evaluate co-solvents (e.g., PEG-400) or pH adjustment (amine protonation affects solubility).
  • Thermodynamic Analysis : Perform DSC/TGA to assess crystallinity, which impacts solubility .

Q. How can researchers systematically evaluate the biological activity of this compound when prior data on oxadiazole derivatives is conflicting?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the oxane ring (e.g., morpholine replacement) or oxadiazole substituents.
  • High-Throughput Screening : Test against target receptors (e.g., sphingosine-1-phosphate receptors, as seen in oxadiazole-based agonists) using radioligand binding assays .
  • Data Normalization : Account for batch-to-batch variability (e.g., salt form purity) by cross-referencing with internal controls (e.g., ASP4058 hydrochloride as a reference compound) .

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